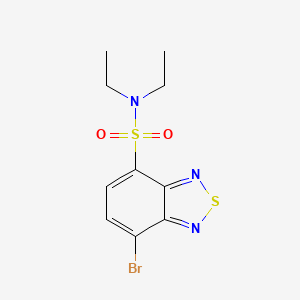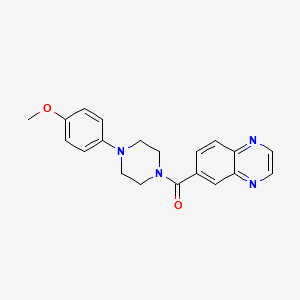
(4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone” is a chemical compound with the molecular formula C17H21N3O . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives can exhibit a wide range of biological activity .
Mecanismo De Acción
The mechanism of action of (4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone involves its interaction with various molecular targets, including serotonin and dopamine receptors, tubulin, and DNA. This compound acts as a partial agonist at serotonin and dopamine receptors, leading to the modulation of neurotransmitter systems. This compound also binds to tubulin, inhibiting microtubule formation and leading to cell cycle arrest and apoptosis. Additionally, this compound intercalates into DNA, leading to DNA damage and inhibition of DNA replication.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, inhibition of cell growth and induction of apoptosis, and antibacterial and antifungal properties. This compound has also been found to have anti-inflammatory effects through the inhibition of the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone in lab experiments is its potential therapeutic applications in various fields. This compound has been shown to have anxiolytic and antidepressant effects, inhibit cancer cell growth, and have antibacterial and antifungal properties. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.
Direcciones Futuras
There are several future directions for the study of (4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone. One potential direction is the development of more potent and selective this compound analogs for therapeutic applications. Another direction is the investigation of the potential use of this compound in combination with other drugs for enhanced therapeutic effects. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound can provide insights into its safety and efficacy in humans. Finally, the investigation of the potential use of this compound in the treatment of other diseases, such as neurological disorders and viral infections, can provide new avenues for therapeutic intervention.
Métodos De Síntesis
(4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone can be synthesized through a multistep process involving the reaction of 4-methoxyphenylpiperazine with 2,3-dichloroquinoxaline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with acetic anhydride and acetic acid.
Aplicaciones Científicas De Investigación
(4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects through the modulation of serotonin and dopamine neurotransmitter systems. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, this compound has been shown to have antibacterial and antifungal properties.
Safety and Hazards
The safety data sheet for a related compound, 4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-17-5-3-16(4-6-17)23-10-12-24(13-11-23)20(25)15-2-7-18-19(14-15)22-9-8-21-18/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTIWDUPWDGYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(furan-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2790005.png)
![4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2790008.png)
![Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2790010.png)
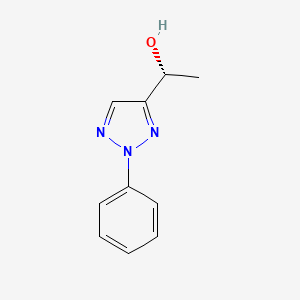

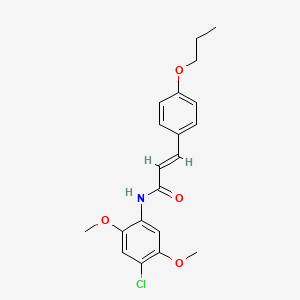
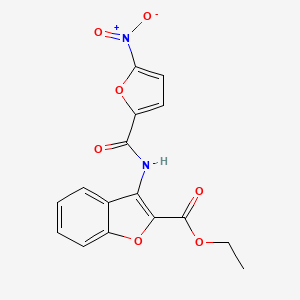


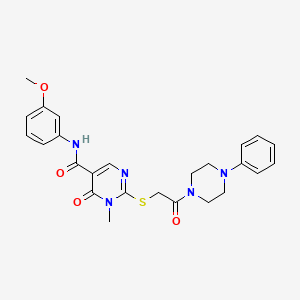
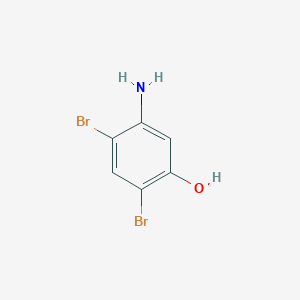

![2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2790026.png)
